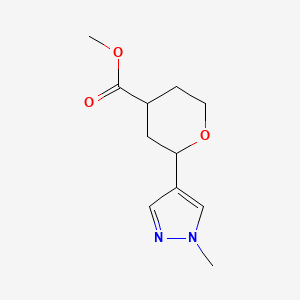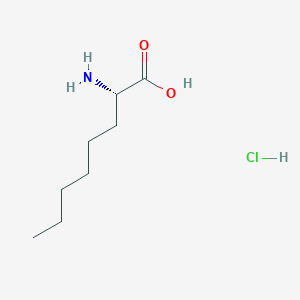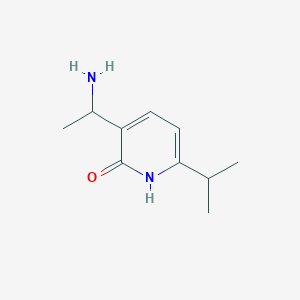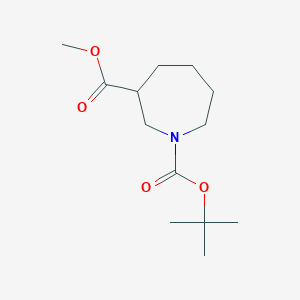![molecular formula C6H4IN3O B12990198 4-Iodoisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B12990198.png)
4-Iodoisoxazolo[5,4-b]pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodoisoxazolo[5,4-b]pyridin-3-amine is a heterocyclic compound with the molecular formula C6H5IN3O It features an isoxazole ring fused to a pyridine ring, with an iodine atom at the 4-position and an amine group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodoisoxazolo[5,4-b]pyridin-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-iodopyridine with hydroxylamine-O-sulfonic acid to form the isoxazole ring. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Iodoisoxazolo[5,4-b]pyridin-3-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous ethanol.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
Oxidation: Oxazolo[5,4-b]pyridin-2-amines.
Reduction: Reduced derivatives of the parent compound.
Substitution: Various substituted isoxazolo[5,4-b]pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
4-Iodoisoxazolo[5,4-b]pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4-Iodoisoxazolo[5,4-b]pyridin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrazolo[4,3-b]pyridin-3-amine: Similar structure but with a pyrazole ring instead of an isoxazole ring.
5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine: Contains a bromine atom instead of iodine.
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-amine: Features a dioxino ring fused to the pyridine ring.
Uniqueness
4-Iodoisoxazolo[5,4-b]pyridin-3-amine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets and potentially increasing its efficacy as a therapeutic agent .
Propriétés
Formule moléculaire |
C6H4IN3O |
|---|---|
Poids moléculaire |
261.02 g/mol |
Nom IUPAC |
4-iodo-[1,2]oxazolo[5,4-b]pyridin-3-amine |
InChI |
InChI=1S/C6H4IN3O/c7-3-1-2-9-6-4(3)5(8)10-11-6/h1-2H,(H2,8,10) |
Clé InChI |
KWEQASLHYZQPSN-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C2C(=C1I)C(=NO2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Amino-3-(bicyclo[2.2.2]octan-1-yl)propanoic acid](/img/structure/B12990137.png)


![(1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)methanol](/img/structure/B12990145.png)



![tert-Butyl 8-(ethylamino)-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B12990166.png)



